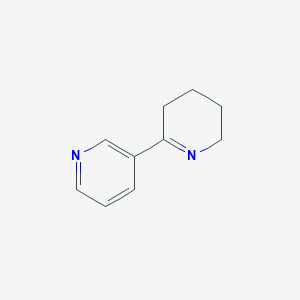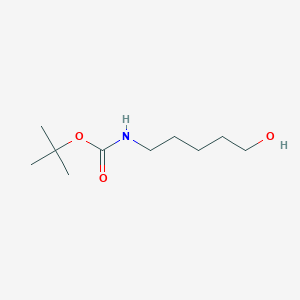
5-(Boc-amino)-1-pentanol
Descripción general
Descripción
5-(Boc-amino)-1-pentanol is a chemical compound that has been the subject of various studies in organic chemistry and materials science. Its relevance spans from its role as a building block in organic synthesis to its application in developing new materials and pharmaceuticals.
Synthesis Analysis
The synthesis of compounds similar to 5-(Boc-amino)-1-pentanol often involves a series of chemical reactions including reductive amination, Boc protection, and sodium borohydride reduction. For instance, the synthesis of 3-amino-pentan-1,5-diol, which shares a similar synthetic pathway, was achieved through a nonaqueous process beginning with dimethyl acetone-1,3-dicarboxylate and involving a telescoped sequence of reactions (Rawalpally et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of compounds like 5-(Boc-amino)-1-pentanol involves studying the spatial arrangement of atoms and the chemical bonds that hold the atoms together. Techniques such as NMR spectroscopy and X-ray crystallography are commonly used for this purpose. For example, the crystal structure of related compounds has been determined to understand their stereochemistry and molecular interactions (Irngartinger et al., 1981).
Chemical Reactions and Properties
5-(Boc-amino)-1-pentanol can undergo various chemical reactions, such as cyclization and deprotection, depending on the reaction conditions and catalysts used. The reactivity of similar amino alcohols in forming cyclic amines like piperidine has been studied (Reddy et al., 1994). Such reactions are crucial for developing pharmaceutical compounds and advanced materials.
Aplicaciones Científicas De Investigación
1. BOC Protection of Amines
- Application Summary : “5-(Boc-amino)-1-pentanol” is used in the BOC protection of amines, a crucial step in the synthesis of biologically active molecules .
- Methods of Application : The BOC protection is achieved in catalyst and solvent-free media under mild reaction conditions . This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
- Results or Outcomes : The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
2. Microwave-Assisted Solid-Phase Synthesis
- Application Summary : “5-(Boc-amino)-1-pentanol” is used in water-based microwave-assisted solid-phase synthesis .
- Methods of Application : The microwave irradiation allows rapid solid-phase reaction of nanoparticle reactants on the resin in water .
- Results or Outcomes : The method has been demonstrated in the syntheses of Leu-enkephalin, Tyr-Gly-Gly-Phe-Leu-OH, and difficult sequence model peptide, Val-Ala-Val-Ala-Gly-OH .
3. One-Pot Amidation
- Application Summary : “5-(Boc-amino)-1-pentanol” is used in a one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines .
- Methods of Application : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
- Results or Outcomes : The method provides a facile route to amides .
4. Dual Protection of Amino Functions
- Application Summary : “5-(Boc-amino)-1-pentanol” is used in the dual protection of amino functions . This process involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Methods of Application : The dual protection is achieved by substituting various protected/acylated amines .
- Results or Outcomes : The method provides a route to products containing one or two Boc-groups .
5. Boc-Protection of Amino Groups
- Application Summary : “5-(Boc-amino)-1-pentanol” is used in the Boc-protection of amino groups . This process involves the formation of Boc-protected amines and amino acids under either aqueous or anhydrous conditions .
- Methods of Application : The Boc-protection is achieved by reaction with a base and the anhydride Boc2O .
- Results or Outcomes : The method provides a route to Boc-protected amines and amino acids .
6. Green and Eco-Friendly Route for BOC Protection
- Application Summary : “5-(Boc-amino)-1-pentanol” is used in a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
- Methods of Application : The BOC protection is achieved in catalyst and solvent-free media under mild reaction conditions .
- Results or Outcomes : The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
7. Efficient and Expeditious Chemoselective BOC Protection
- Application Summary : “5-(Boc-amino)-1-pentanol” is used in an efficient and expeditious chemoselective BOC protection of amines in catalyst and solvent-free media . This process involves the synthesis of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
- Methods of Application : The BOC protection is achieved under mild reaction conditions . This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
- Results or Outcomes : The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
8. Dual Protection of Amino Functions
- Application Summary : “5-(Boc-amino)-1-pentanol” is used in the dual protection of amino functions . This process involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Methods of Application : The dual protection is achieved by substituting various protected/acylated amines .
- Results or Outcomes : The method provides a route to products containing one or two Boc-groups .
9. Boc-Protection of Amino Groups
- Application Summary : “5-(Boc-amino)-1-pentanol” is used in the Boc-protection of amino groups . This process involves the formation of Boc-protected amines and amino acids under either aqueous or anhydrous conditions .
- Methods of Application : The Boc-protection is achieved by reaction with a base and the anhydride Boc2O .
- Results or Outcomes : The method provides a route to Boc-protected amines and amino acids .
Safety And Hazards
Direcciones Futuras
Boc-protected amines like 5-(Boc-amino)-1-pentanol play a pivotal role in the synthesis of multifunctional targets. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
tert-butyl N-(5-hydroxypentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8-12/h12H,4-8H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGNGFVNTZJMMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403473 | |
| Record name | 5-(Boc-amino)-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57264323 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(Boc-amino)-1-pentanol | |
CAS RN |
75178-90-4 | |
| Record name | 1,1-Dimethylethyl N-(5-hydroxypentyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75178-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Boc-amino)-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(5-hydroxypentyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dimethyl-9H-pyrido[2,3-b]indole](/img/structure/B14981.png)
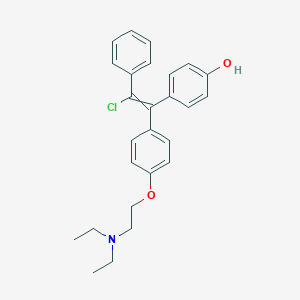



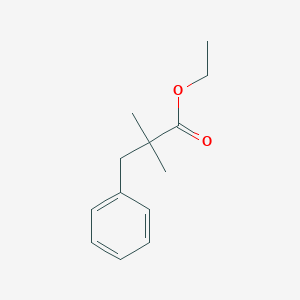
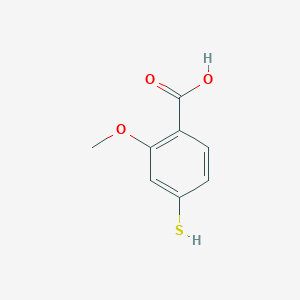
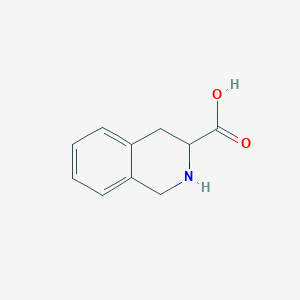
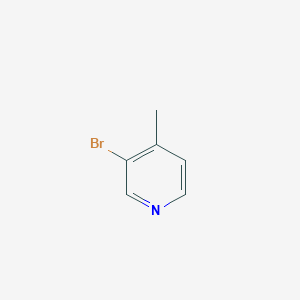
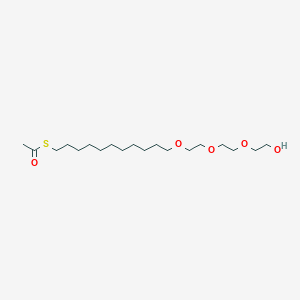
![2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol](/img/structure/B15003.png)

![methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate](/img/structure/B15008.png)
